beta-Sitosterone

Description

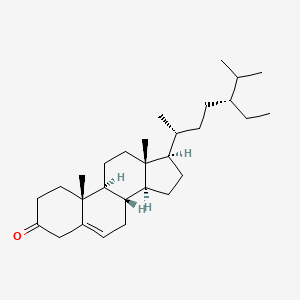

Structure

2D Structure

3D Structure

Properties

CAS No. |

51529-11-4 |

|---|---|

Molecular Formula |

C29H48O |

Molecular Weight |

412.7 g/mol |

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-21,24-27H,7-9,11-18H2,1-6H3/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

KYOFIJXMVNQYFC-XJZKHKOHSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C)C(C)C |

Other CAS No. |

51529-11-4 |

Synonyms |

beta-sitosterone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Structure and Properties of Beta-Sitosterol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of beta-sitosterol, a prominent phytosterol with significant therapeutic potential. The document details its molecular architecture, key quantitative data, relevant signaling pathways, and standard experimental methodologies for its study.

Chemical Structure

Beta-sitosterol is a plant-derived sterol with a tetracyclic cyclopenta[a]phenanthrene skeleton, structurally similar to cholesterol.[1] Its systematic IUPAC name is (3β)-stigmast-5-en-3-ol.[2] The core structure consists of four fused hydrocarbon rings (A, B, C, and D) and a hydroxyl group at the C-3 position in the A ring, which confers its steroidal alcohol properties.[3] A double bond is present between the C-5 and C-6 positions in the B ring.[3]

A key distinguishing feature of beta-sitosterol is the aliphatic side chain attached at the C-17 position of the D ring.[3] This side chain is an ethyl group at the C-24 position, which differentiates it from other phytosterols like campesterol (methyl group at C-24).[4] The stereochemistry of beta-sitosterol is crucial for its biological activity, with the hydroxyl group at C-3, the methyl groups at C-10 and C-13, and the side chain at C-17 all having specific spatial orientations.[3]

Molecular Formula: C₂₉H₅₀O[2]

CAS Registry Number: 83-46-5[5]

Physicochemical Properties

The physicochemical properties of beta-sitosterol are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for formulation development. It is a white, waxy, and odorless powder.[1]

Table 1: Physicochemical Properties of Beta-Sitosterol

| Property | Value | Reference(s) |

| Molecular Weight | 414.71 g/mol | [5] |

| Melting Point | 136-140 °C | [1][6] |

| Boiling Point | ~498-501 °C (estimated) | [7] |

| Solubility | ||

| Water | Insoluble (4.632e-005 mg/L at 25 °C, est.) | [7] |

| Alcohols | Soluble | [1] |

| Chloroform | Soluble (20 mg/mL) | [6] |

| Acetone | Soluble | [8] |

| Ethyl Acetate | Soluble | [8] |

| n-Hexane | Soluble | [8] |

| LogP (Octanol/Water) | ~7.27 - 10.48 (estimated) | [7][9] |

| pKa (Strongest Acidic) | ~18.2 (predicted) | [9] |

Signaling Pathways Modulated by Beta-Sitosterol

Beta-sitosterol exerts its diverse pharmacological effects by modulating multiple intracellular signaling pathways. Its anti-cancer, anti-inflammatory, and immunomodulatory activities are of particular interest in drug development.

Anti-Cancer Activity: Beta-sitosterol has been shown to interfere with key signaling pathways involved in cancer progression, including:

-

Apoptosis Induction: It can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax), leading to the activation of caspases (e.g., caspase-3 and -9).[1][10]

-

Cell Cycle Arrest: It can arrest the cell cycle at various phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[5][10]

-

PI3K/Akt Pathway Inhibition: Beta-sitosterol can suppress the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.[1][5]

-

NF-κB Pathway Inhibition: It inhibits the activation of the transcription factor NF-κB, which plays a key role in inflammation and cancer.[6][10]

-

MAPK Pathway Modulation: It can also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK and p38, which are involved in cell proliferation and differentiation.[6][10]

Below is a DOT language script for a diagram illustrating the anti-cancer signaling pathways of beta-sitosterol.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. β-sitosterol suppresses fibroblast growth factor and epidermal growth factor receptors to induce apoptosis and inhibit migration in lung cancer: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. KR20150062299A - METHOD FOR EXTRATION OF β-SITOSTEROL FROM PLANT USING SUPERCRITICAL FLUID EXTRACTION - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Sitosterol: A Technical Guide to Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-sitosterol is the most abundant of a group of plant-derived compounds known as phytosterols. Structurally analogous to cholesterol, it is a critical component of plant cell membranes.[1][2] Its significance in human health and pharmacology is increasingly recognized, with studies demonstrating a range of biological activities including cholesterol-lowering, anti-inflammatory, antioxidant, and chemopreventive effects.[1][3][4] This document provides an in-depth overview of the natural distribution of beta-sitosterol, quantitative data from various plant sources, detailed experimental protocols for its analysis, and a review of key signaling pathways it modulates.

Natural Sources and Distribution

Beta-sitosterol is ubiquitously distributed throughout the plant kingdom, with its highest concentrations typically found in lipid-rich tissues such as nuts, seeds, and their derived oils.[1] It is also present in significant amounts in cereals, legumes, fruits, and vegetables.[1][5][6] Among phytosterols, beta-sitosterol is often the most prevalent, constituting a major percentage of the total sterol content in many plant-based foods.[1][5] For instance, it can account for 44% to 86% of total phytosterols in vegetables and 72% to 92% in fruits.[1][5]

Quantitative Distribution of Beta-Sitosterol

The concentration of beta-sitosterol varies significantly across different plant species, cultivars, and the part of the plant analyzed. The following tables summarize quantitative data from various studies.

Table 1: Beta-Sitosterol Content in Plant-Derived Oils

| Oil Source | Beta-Sitosterol Content (mg/100g) | Reference(s) |

|---|---|---|

| Rice Bran Oil | 735.17 ± 185.99 | [1] |

| Corn Oil | 539.93 ± 160.08 | [1] |

| Evening Primrose Oil | 518.34 - 560.46 | [7] |

| Rapeseed Oil | 394.11 ± 146.74 | [1] |

| Sesame Oil | 322.73 ± 85.81 | [1] |

| Peony Oil | 258.71 ± 18.45 | [1] |

| Peanut Oil | 189.12 ± 42.40 | [1] |

| Sunflower Oil | 170.91 ± 26.18 | [1] |

| Soybean Oil | 166.03 ± 43.62 | [1] |

| Walnut Oil | 165.23 ± 69.07 | [1] |

| Flaxseed Oil | 157.79 ± 24.37 | [1] |

| Olive Oil | 152.05 ± 58.58 | [1] |

| Grapeseed Oil | 146.63 ± 14.67 | [1] |

| Safflower Oil | 85.69 - 143.12 | [7] |

| Camellia Oil | 50.09 ± 13.71 | [1] |

| Coconut Oil | 16.79 - 33.76 |[7] |

Table 2: Beta-Sitosterol Content in Nuts and Seeds

| Nut/Seed Source | Beta-Sitosterol Content (mg/100g) | Reference(s) |

|---|---|---|

| Sesame Seeds (Hulled) | 232 | [8] |

| Pistachios (Raw) | 198 | [8] |

| Almonds (Raw) | 130 | [8] |

| Pecans (Raw) | 117 | [8] |

| Cashews (Raw) | 113 | [8][9] |

| Macadamia Nuts (Raw) | 108 | [8][9] |

| Hazelnuts (Raw) | 102 | [8][9] |

| Flaxseed | 90 | [8] |

| Walnuts (Raw) | 87 | [8][9] |

| Brazil Nuts | 64 | [9] |

| Pumpkin Seed Kernel | 13 |[10][11] |

Table 3: Beta-Sitosterol Content in Vegetables and Legumes

| Vegetable/Legume Source | Beta-Sitosterol Content (mg/100g) | Reference(s) |

|---|---|---|

| Peas | 41.4 | [1] |

| Cauliflower | 40.8 | [1] |

| Broccoli | 34.5 | [1] |

| Cowpea | 19.4 | [1] |

| Carrot | 14.0 | [1] |

| Cabbage | 10.4 | [1] |

| Lettuce | 10.4 | [1] |

| Ginger | 9.9 | [1] |

| Garlic | 8.7 | [1] |

| Soybean Sprouts | 7.5 | [1] |

| Sweet Potato | 6.6 | [1] |

| Onion | 6.2 | [1] |

| Spinach | 5.4 | [1] |

| Cucumber | 3.8 | [1] |

| Radish | 3.8 | [1] |

| Tomato | 2.9 | [1] |

| Eggplant | 2.0 | [1] |

| Potato | 1.8 |[1] |

Table 4: Beta-Sitosterol Content in Fruits

| Fruit Source | Beta-Sitosterol Content (mg/100g) | Reference(s) |

|---|---|---|

| Avocado | 62 - 98 | [12] |

| Tangerine | 21.1 | [1] |

| Orange | 19.6 | [1] |

| Mango | 19.4 | [1] |

| Kiwifruit | 13.4 | [1] |

| Apple | 12.5 | [1] |

| Pineapple | 12.0 | [1] |

| Peach | 11.6 | [1] |

| Apricot | 11.6 | [1] |

| Cherry | 11.0 | [1] |

| Strawberry | 10.9 | [1] |

| Banana | 9.3 | [1] |

| Papaya | 8.6 |[1] |

Experimental Protocols

The accurate quantification of beta-sitosterol from complex natural matrices requires robust methodologies for extraction, isolation, and analysis.

Extraction of Total Lipids

The initial step involves extracting the total lipid fraction, which contains phytosterols, from the plant matrix.

-

Protocol: Soxhlet Extraction [13]

-

Sample Preparation : Dehydrate the plant material (e.g., leaves, seeds) by freeze-drying or oven-drying at low temperature (40-60°C) to a constant weight. Grind the dried material into a fine powder to maximize surface area.

-

Extraction : Place a known quantity (e.g., 10-20 g) of the powdered sample into a cellulose thimble.

-

Apparatus Setup : Position the thimble inside the main chamber of the Soxhlet extractor. Assemble the apparatus with a round-bottom flask containing the extraction solvent (e.g., n-hexane or petroleum ether) and a condenser.[13]

-

Solvent Selection : n-Hexane is commonly used for its non-polar nature, which efficiently dissolves lipids.[13]

-

Procedure : Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble containing the sample. The solvent fills the thimble and extracts the lipids. Once the solvent reaches the top of the siphon arm, it is siphoned back into the flask, carrying the extracted lipids with it.

-

Duration : Allow the process to cycle for 6-8 hours to ensure complete extraction.

-

Solvent Removal : After extraction, remove the solvent from the lipid extract using a rotary evaporator under reduced pressure to yield the crude lipid extract.

-

Isolation and Purification of Beta-Sitosterol

Phytosterols are present in the unsaponifiable fraction of the lipid extract. Saponification is performed to remove interfering fatty acids.

-

Protocol: Saponification and Purification [3][14]

-

Saponification : Dissolve the crude lipid extract in a 2 M solution of potassium hydroxide (KOH) in 95% ethanol. Reflux the mixture for 1-2 hours with constant stirring. This process hydrolyzes triacylglycerols into glycerol and free fatty acid salts (soap).

-

Extraction of Unsaponifiables : After cooling, transfer the mixture to a separatory funnel. Add an equal volume of deionized water and extract the unsaponifiable matter (containing beta-sitosterol) three times with a non-polar solvent like n-hexane or diethyl ether.[3]

-

Washing : Combine the organic phases and wash with deionized water until the washings are neutral to pH, removing any residual soap.

-

Drying and Evaporation : Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude phytosterol mixture.

-

Crystallization (Optional Pre-purification) : Dissolve the crude phytosterol mixture in a minimal amount of hot acetone or ethanol. Allow the solution to cool slowly to room temperature and then at 4°C to induce crystallization. Beta-sitosterol, being less soluble, will precipitate. Filter the crystals and wash with cold solvent. This step can significantly enrich the beta-sitosterol content but may not achieve high purity.[14]

-

Chromatographic Purification : For high purity, employ column chromatography.

-

Silica Gel Chromatography : Pack a glass column with silica gel slurried in n-hexane. Dissolve the crude sterol mixture in a small volume of hexane and load it onto the column. Elute with a gradient of ethyl acetate in n-hexane (e.g., starting from 5% and gradually increasing to 20% ethyl acetate). Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool fractions containing pure beta-sitosterol.[14]

-

Zeolite Chromatography : Na-Y zeolite has shown high selectivity for removing stigmasterol, a common impurity. The sterol mixture can be stirred with Na-Y zeolite in a solvent like n-heptane for 48 hours. Filtering off the zeolite yields a solution highly enriched in beta-sitosterol.[14]

-

-

Quantification

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary analytical techniques for quantifying beta-sitosterol.[4][15]

-

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) [10][11]

-

Derivatization : Sterols are not sufficiently volatile for GC analysis. They must be derivatized. Evaporate the solvent from the purified sample. Add a derivatizing agent such as BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) in pyridine. Heat at 60-70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

GC Conditions :

-

Column : A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector : Splitless mode, temperature set to 280°C.

-

Oven Program : Start at 180°C, hold for 1 min, then ramp to 290°C at 10°C/min, and hold for 20 minutes.

-

-

MS Conditions :

-

Ionization : Electron Impact (EI) at 70 eV.

-

Detector : Mass spectrometer scanning a mass range of 50-600 m/z.

-

-

Quantification : Prepare a calibration curve using a certified standard of beta-sitosterol-TMS ether. Identify the beta-sitosterol peak in the sample chromatogram by its retention time and mass spectrum. Quantify by comparing the peak area to the calibration curve.

-

-

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC) [4][15]

-

Sample Preparation : Dissolve the purified beta-sitosterol extract in the mobile phase. Filter through a 0.45 µm syringe filter before injection.[4]

-

HPLC Conditions :

-

Column : A reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[4]

-

Mobile Phase : Isocratic elution with a mixture of methanol and acetonitrile (e.g., 90:10 v/v) or 85% acetonitrile and 15% ethanol.[4][15]

-

Detector : UV detector set at a low wavelength, typically 202-210 nm, as sterols lack a strong chromophore.[4]

-

Column Temperature : 25°C.[15]

-

-

Quantification : Prepare a calibration curve using a certified beta-sitosterol standard. Identify the beta-sitosterol peak by its retention time and quantify using the peak area.

-

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation and quantification of beta-sitosterol from a plant source.

Caption: General experimental workflow for beta-sitosterol analysis.

Signaling Pathways Modulated by Beta-Sitosterol

Beta-sitosterol exerts its biological effects by modulating several key intracellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

1. Anti-Inflammatory Signaling Pathway (NF-κB Inhibition)

Beta-sitosterol has been shown to inhibit inflammation by suppressing the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2]

Caption: Beta-sitosterol inhibits the NF-κB inflammatory pathway.

2. Cell Proliferation and Apoptosis (MAPK Pathway Modulation)

Beta-sitosterol can influence cell fate by blocking the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often overactive in cancer cells, thereby inhibiting proliferation and promoting apoptosis.[16]

Caption: Beta-sitosterol blocks the MAPK signaling cascade.

3. Lipogenesis and Cell Survival (HIF-1α/mTOR Pathway)

Beta-sitosterol has been shown to positively regulate the HIF-1α/mTOR signaling pathway, which is crucial for cell metabolism, proliferation, and survival. This action can alleviate cellular stress and promote normal function, such as milk fat synthesis in mammary epithelial cells.[17]

Caption: Beta-sitosterol counteracts stress via the HIF-1α/mTOR pathway.

References

- 1. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phytosterols: Extraction Methods, Analytical Techniques, and Biological Activity [mdpi.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. foodval.com [foodval.com]

- 9. fitaudit.com [fitaudit.com]

- 10. Phytosterol composition of nuts and seeds commonly consumed in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-Sitosterol Suppresses Lipopolysaccharide-Induced Inflammation and Lipogenesis Disorder in Bovine Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of β-Sitosterol in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthetic pathway of β-sitosterol in plants. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product chemistry. This document details the enzymatic steps, precursor molecules, and regulatory aspects of β-sitosterol synthesis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved pathways and workflows.

Introduction to β-Sitosterol

β-sitosterol is a prominent phytosterol, a group of steroid alcohols naturally occurring in plants. Structurally similar to cholesterol, it plays a crucial role in the structure and function of plant cell membranes, analogous to cholesterol in animal cells. Beyond its structural role, β-sitosterol is of significant interest to the pharmaceutical and nutraceutical industries due to its various reported health benefits, including cholesterol-lowering effects and potential anti-inflammatory and anti-cancer properties. Understanding its biosynthetic pathway is fundamental for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems.

The Biosynthetic Pathway of β-Sitosterol

The biosynthesis of β-sitosterol is a complex, multi-step process that begins with the assembly of isoprene units and proceeds through the isoprenoid pathway. The pathway can be broadly divided into the pre-squalene and post-squalene segments.

Pre-Squalene Pathway: Formation of Isoprenoid Precursors

The initial building blocks for β-sitosterol synthesis are derived from two independent pathways in plants: the mevalonate (MVA) pathway, which primarily occurs in the cytoplasm, and the methylerythritol phosphate (MEP) or deoxyxylulose pathway, located in the plastids.[1] Both pathways produce isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined tail-to-tail in a reductive condensation reaction catalyzed by squalene synthase to form squalene (C30), the first committed precursor of sterol biosynthesis.

Post-Squalene Pathway: Cyclization and Modification

The post-squalene pathway involves the cyclization of squalene and a series of subsequent modifications, including demethylations, isomerizations, and alkylations, to yield β-sitosterol.

The first step is the epoxidation of squalene to 2,3-oxidosqualene, catalyzed by squalene epoxidase. In plants, 2,3-oxidosqualene is then cyclized by cycloartenol synthase (CAS; EC 5.4.99.8) to form cycloartenol, the first cyclic precursor in phytosterol biosynthesis.[2] This is a key branching point from cholesterol biosynthesis in animals and fungi, which proceeds via lanosterol.

The conversion of cycloartenol to β-sitosterol involves a series of enzymatic reactions, which are outlined in the pathway diagram below.

References

The Physiological Role of Beta-Sitosterol in Plant Cell Membranes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-sitosterol, a ubiquitous phytosterol, is a critical structural and functional component of plant cell membranes. Far from being a mere passive structural lipid, it actively modulates membrane fluidity, permeability, and thickness, thereby influencing the activity of membrane-associated proteins and transport processes. Its role extends to the organization of membrane microdomains, or "lipid rafts," which serve as platforms for signal transduction. Furthermore, beta-sitosterol is a key player in plant growth and development through its intricate involvement in hormone signaling pathways, notably as a precursor to brassinosteroids and a modulator of auxin transport. This technical guide provides a comprehensive overview of the physiological roles of beta-sitosterol in plant cell membranes, detailing its impact on membrane biophysics, its function in cellular signaling, and its importance in the plant stress response. Detailed experimental protocols for the analysis of beta-sitosterol and the characterization of its effects on membrane properties are also provided.

Introduction

Plant cell membranes are dynamic structures that not only define the cell's boundary but also act as a critical interface for communication with the extracellular environment. The lipid composition of these membranes is a key determinant of their physical properties and biological functions. Among the diverse array of lipids, phytosterols, and in particular beta-sitosterol, play a pivotal role.[1][2] Structurally analogous to cholesterol in animal cells, beta-sitosterol and other phytosterols are integral to maintaining membrane integrity and fluidity.[1][2]

Beta-sitosterol (Figure 1) is one of the most abundant phytosterols in the plant kingdom, found in various parts of the plant including leaves, rhizomes, and fruits.[1] This guide delves into the multifaceted physiological functions of beta-sitosterol within the plant cell membrane, exploring its structural impact, its role in signaling, and its contribution to plant resilience.

Figure 1. Chemical structure of beta-sitosterol.

Quantitative Abundance of Beta-Sitosterol

The concentration of beta-sitosterol varies significantly among different plant species, tissues, and even developmental stages. It is often the predominant phytosterol, constituting a major fraction of the total sterol content in the plasma membrane.[1][3] The relative abundance of beta-sitosterol compared to other phytosterols like campesterol and stigmasterol is crucial for fine-tuning membrane properties.

Table 1: Beta-Sitosterol Content in Various Plant Sources

| Plant Source | Tissue/Part | Beta-Sitosterol Content (mg/100g) | Percentage of Total Sterols (%) | Reference(s) |

| Cereals | ||||

| Wheat | Germ | 134 | 64 | Piironen et al., 2003 |

| Corn | Oil | 950-1500 | 55-65 | Moreau et al., 2002 |

| Rice | Bran Oil | 350-500 | 45-55 | Moreau et al., 2002 |

| Vegetables | ||||

| Broccoli | Florets | 39 | 78 | Piironen et al., 2003 |

| Carrot | Root | 12 | 60 | Piironen et al., 2003 |

| Spinach | Leaves | 10 | 50 | Piironen et al., 2003 |

| Fruits | ||||

| Avocado | Pulp | 76 | 80 | Piironen et al., 2003 |

| Orange | Pulp | 24 | 85 | Piironen et al., 2003 |

| Banana | Pulp | 16 | 72 | Piironen et al., 2003 |

| Nuts & Seeds | ||||

| Almond | Kernel | 185 | 88 | Phillips et al., 2005 |

| Flaxseed | Seed | 86 | 57 | Phillips et al., 2005 |

| Soybean | Oil | 170-250 | 55-65 | Moreau et al., 2002 |

Note: Values are approximate and can vary based on cultivar, growing conditions, and analytical methods.

Role in Modulating Membrane Physical Properties

Beta-sitosterol's primary physiological function is to modulate the physical state of the plant cell membrane. Its rigid, planar structure intercalates between phospholipid molecules, influencing membrane fluidity, thickness, and permeability.

Membrane Fluidity

Beta-sitosterol acts as a dynamic modulator of membrane fluidity. At physiological temperatures, it restricts the movement of phospholipid acyl chains, thereby decreasing membrane fluidity and increasing mechanical stability. Conversely, at lower temperatures, it prevents the tight packing of phospholipids, thus maintaining membrane fluidity and preventing phase transition to a gel-like state. This buffering capacity is crucial for plants to adapt to temperature fluctuations. While it reduces membrane fluidity, studies on model membranes have shown that this effect is less pronounced than that of cholesterol.

Membrane Thickness and Permeability

The insertion of beta-sitosterol into the phospholipid bilayer leads to an increase in membrane thickness. This ordering effect on the acyl chains of phospholipids results in a more condensed and thicker membrane. Consequently, the permeability of the membrane to small, uncharged molecules and ions is reduced, helping to maintain cellular homeostasis. While specific quantitative data for beta-sitosterol's effect on plant membrane thickness in nanometers is sparse, studies on model membranes containing phytosterols show a clear trend of increased bilayer thickness. The permeability coefficient for water and small solutes has been shown to decrease with increasing concentrations of sterols like cholesterol and ergosterol in model membranes, a principle that extends to beta-sitosterol.

Table 2: Comparative Effects of Sterols on Model Membrane Properties

| Sterol | Effect on Membrane Ordering | Effect on Membrane Thickness | Effect on Permeability |

| Beta-Sitosterol | Moderate increase | Increases | Decreases |

| Stigmasterol | Lower increase | Less increase | Less decrease |

| Campesterol | Higher increase | Increases | Decreases |

| Cholesterol | High increase | Increases | Decreases |

Note: Effects are relative and based on studies in model membrane systems.

Involvement in Cellular Signaling Pathways

Beta-sitosterol is not merely a structural component but also an active participant in cellular signaling, primarily through its influence on membrane microdomains and its role as a precursor for signaling molecules.

Brassinosteroid Biosynthesis Pathway

Beta-sitosterol serves as a crucial precursor in the biosynthesis of brassinosteroids (BRs), a class of steroid phytohormones that regulate a wide range of developmental processes, including cell elongation, division, and differentiation.[3][4] The conversion of beta-sitosterol to campesterol is a key step in the BR biosynthetic pathway.

Figure 2. Simplified pathway of brassinosteroid biosynthesis from beta-sitosterol.

Modulation of Auxin Signaling

Emerging evidence indicates that beta-sitosterol and the overall sterol composition of the plasma membrane are critical for proper auxin signaling and transport. Mutants with altered sterol profiles often exhibit defects in auxin-related developmental processes, such as root gravitropism and lateral root formation. Beta-sitosterol appears to influence the localization and activity of auxin transporters, like the PIN-FORMED (PIN) proteins, which are essential for establishing auxin gradients.[5][6]

Figure 3. Modulation of auxin signaling and transport by beta-sitosterol.

Experimental Protocols

Extraction and Quantification of Beta-Sitosterol by GC-MS

This protocol outlines a general procedure for the extraction, derivatization, and quantification of beta-sitosterol from plant tissues.

Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Chloroform, Methanol, n-Hexane (HPLC grade)

-

5α-cholestane (internal standard)

-

2M methanolic KOH

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Homogenization: Freeze a known weight of plant tissue (e.g., 100 mg fresh weight) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Lipid Extraction: Transfer the powdered tissue to a glass tube and add a chloroform:methanol (2:1, v/v) mixture. Add a known amount of 5α-cholestane as an internal standard. Vortex thoroughly and incubate at room temperature with shaking for 1 hour.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge to separate the phases. Collect the lower chloroform phase containing the lipids.

-

Saponification: Evaporate the chloroform under a stream of nitrogen. Add 2M methanolic KOH and incubate at 80°C for 1 hour to hydrolyze steryl esters.

-

Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable fraction (containing free sterols) three times with n-hexane. Pool the hexane fractions.

-

Drying and Derivatization: Evaporate the hexane to dryness under nitrogen. Add pyridine and BSTFA with 1% TMCS. Incubate at 60°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers.

-

GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS. Use a suitable capillary column (e.g., HP-5MS). A typical temperature program starts at 180°C, ramps to 280°C, and holds.

-

Quantification: Identify the beta-sitosterol-TMS peak based on its retention time and mass spectrum. Quantify the amount of beta-sitosterol by comparing its peak area to that of the internal standard.

Figure 4. Experimental workflow for GC-MS analysis of beta-sitosterol.

Measurement of Membrane Fluidity by Fluorescence Polarization

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (DPH) to measure membrane fluidity in plant protoplasts.

Materials:

-

Plant protoplasts

-

DPH (stock solution in tetrahydrofuran or acetone)

-

Protoplast suspension buffer

-

Fluorometer with polarization filters

Procedure:

-

Protoplast Preparation: Isolate protoplasts from plant tissue using enzymatic digestion. Resuspend the protoplasts in an appropriate buffer at a known density.

-

DPH Labeling: Add the DPH stock solution to the protoplast suspension to a final concentration of approximately 1-5 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.

-

Fluorescence Polarization Measurement: Transfer the labeled protoplast suspension to a cuvette. Excite the sample with vertically polarized light at ~360 nm. Measure the fluorescence emission intensity at ~430 nm parallel (Iparallel) and perpendicular (Iperpendicular) to the excitation plane.

-

Calculation of Fluorescence Anisotropy (r): Calculate the steady-state fluorescence anisotropy (r) using the following formula:

r = (Iparallel - G * Iperpendicular) / (Iparallel + 2 * G * Iperpendicular)

Where G is the grating correction factor of the instrument.

-

Interpretation: A higher anisotropy value (r) indicates lower rotational mobility of the DPH probe, which corresponds to lower membrane fluidity.

Figure 5. Experimental workflow for measuring membrane fluidity using fluorescence polarization.

Conclusion

Beta-sitosterol is a cornerstone of plant cell membrane architecture and function. Its role transcends that of a simple structural molecule, extending to the dynamic regulation of membrane biophysical properties and active participation in critical signaling pathways that govern plant growth, development, and responses to environmental cues. For researchers in the fields of plant science, drug development, and nutraceuticals, a thorough understanding of the physiological roles of beta-sitosterol is paramount. The methodologies outlined in this guide provide a framework for the quantitative analysis of this important phytosterol and the characterization of its profound effects on the plant cell membrane. Future research will likely further unravel the intricate molecular mechanisms by which beta-sitosterol and other phytosterols orchestrate the complex symphony of life at the cell's edge.

References

- 1. Critical Analysis on Characterization, Systemic Effect, and Therapeutic Potential of Beta-Sitosterol: A Plant-Derived Orphan Phytosterol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Incorporation of beta-sitosterol into the membrane increases resistance to oxidative stress and lipid peroxidation via estrogen receptor-mediated PI3K/GSK3beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sterols in plant biology – Advances in studying membrane dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Exploring lipid–protein interactions in plant membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Core Mechanisms of Action of Beta-Sitosterol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-sitosterol, a ubiquitous plant sterol, has garnered significant scientific attention for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action of beta-sitosterol in biological systems. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed overview of its molecular interactions and cellular effects. This guide summarizes key quantitative data, details experimental methodologies for cited studies, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of this multifaceted phytosterol.

Introduction

Beta-sitosterol is a prominent member of the phytosterol family, structurally similar to cholesterol.[1] It is widely distributed in the plant kingdom, found in nuts, seeds, fruits, vegetables, and grains.[1] Its structural similarity to cholesterol allows it to influence the fluidity and function of cell membranes, a key aspect of its mechanism of action.[2] Emerging research has elucidated its potential therapeutic applications, particularly in the realms of oncology and inflammatory diseases. This guide will delve into the specific molecular pathways and cellular processes modulated by beta-sitosterol, providing a foundation for future research and drug development endeavors.

Core Mechanisms of Action

Beta-sitosterol exerts its biological effects through a variety of mechanisms, primarily centered around the induction of apoptosis in cancer cells, modulation of inflammatory responses, and interaction with cellular membranes.

Anti-Cancer Mechanisms

A significant body of research highlights the potent anti-cancer properties of beta-sitosterol, which are mediated through multiple interconnected pathways.

Beta-sitosterol is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. This is a critical mechanism for its anti-tumor activity. The apoptotic cascade is initiated through both intrinsic (mitochondrial) and extrinsic pathways.

-

Modulation of the Bcl-2 Family: Beta-sitosterol alters the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction, leading to mitochondrial outer membrane permeabilization (MOMP).[3]

-

Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria, activating a cascade of caspases, which are the executioners of apoptosis. Beta-sitosterol has been shown to activate caspase-9 (initiator caspase) and caspase-3 (effector caspase).[3]

-

PARP Cleavage: Activated caspase-3 cleaves poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which is a key indicator of apoptosis.

Beta-sitosterol can halt the progression of the cell cycle in cancer cells, preventing their proliferation. It primarily induces cell cycle arrest at the G0/G1 or G2/M phases, depending on the cell type.[4] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs), key regulators of the cell cycle.

Beta-sitosterol has been shown to interfere with several signaling pathways that are crucial for cancer cell survival and proliferation:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Beta-sitosterol can inhibit the phosphorylation of Akt, thereby downregulating its activity and promoting apoptosis.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK and p38, is involved in cell proliferation, differentiation, and apoptosis. Beta-sitosterol can modulate the phosphorylation of ERK and p38, contributing to its anti-cancer effects.[5][6]

In some cancer cell lines, beta-sitosterol has been observed to induce the production of reactive oxygen species (ROS). While typically associated with cellular damage, in the context of cancer, elevated ROS levels can trigger apoptotic pathways.[7]

Anti-Inflammatory Mechanisms

Chronic inflammation is a key driver of many diseases, including cancer. Beta-sitosterol exhibits significant anti-inflammatory properties by targeting key inflammatory signaling pathways.

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to induce the expression of pro-inflammatory cytokines. Beta-sitosterol can inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα. This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent pro-inflammatory gene expression.[6][8][9]

As mentioned in the context of cancer, the MAPK pathway also plays a crucial role in inflammation. Beta-sitosterol can suppress the phosphorylation of key MAPK proteins like p38 and ERK, thereby reducing the production of inflammatory mediators.[6][9]

Membrane Fluidity and Lipid Rafts

Due to its structural similarity to cholesterol, beta-sitosterol can incorporate into cellular membranes, altering their physical properties. It has been shown to influence membrane fluidity, which can impact the function of membrane-bound proteins and signaling complexes.[2] Some studies suggest that beta-sitosterol can displace cholesterol from lipid rafts, specialized membrane microdomains that are rich in signaling molecules. This displacement can disrupt signaling platforms and contribute to its biological effects.

Quantitative Data

The following tables summarize key quantitative data on the efficacy of beta-sitosterol from various in vitro and in vivo studies.

Table 1: IC50 Values of Beta-Sitosterol in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Citation |

| KB | Oral Cancer | 32.58 | 24 | [4] |

| KB | Oral Cancer | 13.82 | 48 | [4] |

| MCF-7 | Breast Cancer | 187.61 (µg/mL) | Not Specified | [7] |

| MDA-MB-231 | Breast Cancer | 874.156 (µg/mL) | Not Specified | [7] |

| 3β-glucose sitosterol (derivative) on MCF-7 | Breast Cancer | 265 (µg/mL) | Not Specified | [7] |

| 3β-glucose sitosterol (derivative) on MDA-MB-231 | Breast Cancer | 393.862 (µg/mL) | Not Specified | [7] |

| Sitostenone (derivative) on MDA-MB-231 | Breast Cancer | 128.11 | Not Specified | [7] |

Table 2: Quantitative Effects of Beta-Sitosterol on Inflammatory Markers

| Cell Line/Model | Treatment | Marker | Quantitative Effect | Citation |

| BV2 microglia | LPS + 8µM BS | p-p38 | Significant decrease vs. LPS alone | [6] |

| BV2 microglia | LPS + 16µM BS | p-p38 | Significant decrease vs. LPS alone | [6] |

| BV2 microglia | LPS + 8µM BS | p-ERK | Significant decrease vs. LPS alone | [6] |

| BV2 microglia | LPS + 16µM BS | p-ERK | Significant decrease vs. LPS alone | [6] |

| BV2 microglia | LPS + 8µM BS | p-p65 | Significant decrease vs. LPS alone | [6] |

| BV2 microglia | LPS + 16µM BS | p-p65 | Significant decrease vs. LPS alone | [6] |

| HUVECs | LPS + 1µM BS | p-p65 | Reduction in phosphorylation | [9] |

| HUVECs | LPS + 5µM BS | p-p65 | Reduction in phosphorylation | [9] |

| HUVECs | LPS + 25µM BS | p-p65 | Reduction in phosphorylation | [9] |

| HUVECs | LPS + 1µM BS | p-ERK | Dose-dependent decline in expression | [9] |

| HUVECs | LPS + 5µM BS | p-ERK | Dose-dependent decline in expression | [9] |

| HUVECs | LPS + 25µM BS | p-ERK | Dose-dependent decline in expression | [9] |

| HUVECs | LPS + 1µM BS | p-p38 | Dose-dependent decline in expression | [9] |

| HUVECs | LPS + 5µM BS | p-p38 | Dose-dependent decline in expression | [9] |

| HUVECs | LPS + 25µM BS | p-p38 | Dose-dependent decline in expression | [9] |

| CLP-induced septic rats | 1 mg/kg βS | Serum IL-1β | 51.79% lower than CLP group | [10] |

| CLP-induced septic rats | 1 mg/kg βS | Serum IL-6 | 62.63% lower than CLP group | [10] |

| CLP-induced septic rats | 1 mg/kg βS | Liver TNF-α mRNA | 54.35% lower than CLP group | [10] |

| CLP-induced septic rats | 1 mg/kg βS | Liver NF-κBi mRNA | 94.37% lower than CLP group | [10] |

Table 3: Clinical Trial Data for Beta-Sitosterol in Benign Prostatic Hyperplasia (BPH)

| Study | Treatment Group | Placebo Group | Parameter | Result | Citation |

| Berges et al., 1995 | 20 mg β-sitosterol 3x/day (n=100) | Placebo (n=100) | International Prostate Symptom Score (IPSS) | -7.4 points | [11] |

| Berges et al., 1995 | 20 mg β-sitosterol 3x/day (n=100) | Placebo (n=100) | Peak Urinary Flow (Qmax) | Increase from 9.9 to 15.2 mL/s | [11] |

| Berges et al., 1995 | 20 mg β-sitosterol 3x/day (n=100) | Placebo (n=100) | Residual Urine Volume | Decrease from 65.8 to 30.4 mL | [11] |

| Wilt et al. (Meta-analysis) | β-sitosterols | Placebo | IPSS | Weighted Mean Difference: -4.9 points | [12] |

| Wilt et al. (Meta-analysis) | β-sitosterols | Placebo | Peak Urine Flow (Qmax) | Weighted Mean Difference: +3.91 mL/s | [12] |

| Wilt et al. (Meta-analysis) | β-sitosterols | Placebo | Residual Urine Volume | Weighted Mean Difference: -28.62 mL | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in beta-sitosterol research.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of beta-sitosterol on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of beta-sitosterol (typically ranging from 1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a CO₂ incubator.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of beta-sitosterol that inhibits 50% of cell growth) can be determined by plotting cell viability against the log of the beta-sitosterol concentration.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after beta-sitosterol treatment.

Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter and stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with beta-sitosterol as described for the cell viability assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Western Blot Analysis for Signaling Proteins

Objective: To determine the effect of beta-sitosterol on the expression and phosphorylation of key signaling proteins (e.g., Bcl-2 family, caspases, Akt, ERK, p38, NF-κB).

Protocol:

-

Protein Extraction: After treatment with beta-sitosterol, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-caspase-3, anti-phospho-Akt, anti-phospho-ERK, anti-phospho-p38, anti-p65) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.

-

Quantification: Densitometric analysis of the bands can be performed using image analysis software (e.g., ImageJ) to quantify the relative protein expression levels, often normalized to a loading control like β-actin or GAPDH.[13]

Measurement of Reactive Oxygen Species (ROS)

Objective: To measure the intracellular production of ROS induced by beta-sitosterol.

Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

-

Cell Treatment: Treat cells with beta-sitosterol for the desired time.

-

Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.

Assessment of Membrane Fluidity

Objective: To determine the effect of beta-sitosterol on the fluidity of cellular membranes.

Principle: 1,6-Diphenyl-1,3,5-hexatriene (DPH) and its derivative trimethylammonium-DPH (TMA-DPH) are fluorescent probes used to measure membrane fluidity.[14][15] The fluorescence polarization (or anisotropy) of these probes is inversely proportional to the membrane fluidity. A decrease in fluorescence polarization indicates an increase in membrane fluidity.

Protocol:

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., PBS).

-

Probe Labeling: Incubate the cells with a final concentration of 1-2 µM DPH or TMA-DPH for 30-60 minutes at 37°C.

-

Washing: Wash the cells to remove the unbound probe.

-

Fluorescence Polarization Measurement: Measure the fluorescence polarization using a spectrofluorometer equipped with polarizers. Excite the sample with vertically polarized light (e.g., 360 nm for DPH) and measure the emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., 430 nm for DPH).

-

Calculation: Calculate the fluorescence polarization (P) using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is the grating correction factor.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a general experimental workflow.

Signaling Pathway Diagrams

Caption: Beta-sitosterol induced apoptosis pathway.

Caption: Beta-sitosterol's anti-inflammatory mechanism.

Experimental Workflow Diagram

Caption: General experimental workflow for in vitro studies.

Conclusion

Beta-sitosterol is a promising phytosterol with a well-documented multi-target mechanism of action. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent anti-inflammatory effects, underscores its therapeutic potential. The data and protocols presented in this guide provide a solid foundation for researchers to further investigate its efficacy and to develop novel therapeutic strategies. Future research should focus on elucidating the precise molecular interactions of beta-sitosterol, optimizing its bioavailability, and conducting well-designed clinical trials to translate the promising preclinical findings into tangible clinical benefits.

References

- 1. β‐Sitosterol—Dietary sources and role in cancer and diabetes management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Molecular Mechanism of β-Sitosterol and its Derivatives in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Unlocking the potential of beta sitosterol: Augmenting the suppression of oral cancer cells through extrinsic and intrinsic signalling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-sitosterol-induced-apoptosis is mediated by the activation of ERK and the downregulation of Akt in MCA-102 murine fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. β-Sitosterol Alleviates Inflammatory Response via Inhibiting the Activation of ERK/p38 and NF-κB Pathways in LPS-Exposed BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiproliferative Activity and Apoptotic Mechanisms of β-Sitosterol and Its Derivatives as Anti-Breast Cancer Agents: In Silico and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. β-Sitosterol Suppresses LPS-Induced Cytokine Production in Human Umbilical Vein Endothelial Cells via MAPKs and NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Randomised, placebo-controlled, double-blind clinical trial of beta-sitosterol in patients with benign prostatic hyperplasia. Beta-sitosterol Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Beta‐sitosterols for benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bitesizebio.com [bitesizebio.com]

- 14. TMA-DPH a fluorescent probe of membrane dynamics in living cells. How to use it in phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. docs.aatbio.com [docs.aatbio.com]

Beta-Sitosterol: A Phytosterol in Traditional and Modern Medicine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Beta-sitosterol (B1209924) is a ubiquitous phytosterol found in a wide array of plants and has been a cornerstone of various traditional medicine systems for centuries. Its chemical similarity to cholesterol allows it to exert a multitude of biological effects, which are now being rigorously investigated for their therapeutic potential in modern medicine. This technical guide provides a comprehensive overview of beta-sitosterol, focusing on its role in traditional practices, its scientifically validated pharmacological activities, and the underlying molecular mechanisms. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Traditional Uses of Beta-Sitosterol-Rich Plants

Historically, plants rich in beta-sitosterol have been utilized to treat a variety of ailments. Traditional applications include the management of urinary symptoms, inflammatory conditions, and wound healing. For instance, extracts from Serenoa repens (saw palmetto), which contains significant amounts of beta-sitosterol, have been traditionally used to alleviate symptoms of an enlarged prostate. Similarly, other botanicals with high phytosterol content have been employed in folk medicine for their purported anti-inflammatory and immunomodulatory properties.

Pharmacological Activities and Mechanisms of Action

Scientific research has begun to elucidate the molecular mechanisms that underpin the traditional uses of beta-sitosterol. Its primary pharmacological activities include anti-inflammatory, anti-cancer, immunomodulatory, and cholesterol-lowering effects.

Anti-Inflammatory Effects

Beta-sitosterol has demonstrated potent anti-inflammatory properties in both in vitro and in vivo models. It has been shown to reduce edema and the secretion of pro-inflammatory cytokines.[1] The primary mechanism involves the inhibition of key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. By suppressing the activation of NF-κB, beta-sitosterol downregulates the expression of numerous inflammatory mediators, including cytokines, chemokines, and adhesion molecules.

Anti-Cancer Activity

The anti-neoplastic properties of beta-sitosterol have been observed in various cancer cell lines and animal models.[2][3] It can induce apoptosis (programmed cell death), inhibit cell proliferation, and suppress metastasis.[2] These effects are mediated through the modulation of multiple signaling pathways, including the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is crucial for cell survival and proliferation. By inhibiting this pathway, beta-sitosterol can promote apoptosis in cancer cells.

Immunomodulatory Role

Beta-sitosterol has been shown to modulate the immune system. Clinical studies have suggested its potential in conditions like rheumatoid arthritis and in balancing the immune response.[4] It appears to influence the activity of T-helper cells and the production of various cytokines, suggesting a role in regulating both cellular and humoral immunity.[5]

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of beta-sitosterol is supported by a growing body of quantitative data from both preclinical animal studies and human clinical trials.

Benign Prostatic Hyperplasia (BPH)

Clinical trials have consistently demonstrated the efficacy of beta-sitosterol in alleviating the symptoms of BPH.

| Parameter | Beta-Sitosterol Group | Placebo Group | Reference |

| Change in International Prostate Symptom Score (IPSS) | -7.4 points | -2.1 points | [6] |

| Improvement in Peak Urinary Flow Rate (Qmax) | +5.3 mL/s (from 9.9 to 15.2 mL/s) | No significant change | [6] |

| Reduction in Post-Void Residual Volume (PVR) | -35.4 mL (from 65.8 to 30.4 mL) | No significant change | [6] |

Anti-Inflammatory Activity in Animal Models

Preclinical studies have provided quantitative evidence of beta-sitosterol's anti-inflammatory effects.

| Animal Model | Dosage of Beta-Sitosterol | Key Quantitative Outcomes | Reference |

| Rat (Carrageenan-induced paw edema) | 50, 100, 200 mg/kg | Dose-dependent inhibition of paw edema (51%, 63%, and 70% respectively) | [1][7] |

| Rat (Carrageenan-induced pleurisy) | Not specified | 46% reduction in pleural exudate volume; 20% reduction in neutrophil count | [7] |

| Rat (Sepsis model) | Not specified | Significant reduction in serum IL-1β, IL-6, and IL-10 levels | [4] |

Anti-Cancer Activity in Animal Models

In vivo studies have demonstrated the tumor-suppressive effects of beta-sitosterol.

| Animal Model | Dosage of Beta-Sitosterol | Key Quantitative Outcomes | Reference |

| Rat (DMH-induced colon cancer) | 5, 10, 20 mg/kg b.w. | Dose-dependent reduction in the number of aberrant crypt foci | [2][3] |

| Mouse (Pancreatic cancer xenograft) | Not specified | Synergistic suppression of tumor growth when combined with gemcitabine | [8] |

Signaling Pathways Modulated by Beta-Sitosterol

The diverse pharmacological effects of beta-sitosterol can be attributed to its ability to modulate key intracellular signaling pathways.

Inhibition of the NF-κB Signaling Pathway

Beta-sitosterol's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB pathway. It prevents the degradation of IκBα, which in turn sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.

References

- 1. EVALUATION OF THE ANTI-INFLAMMATORY CAPACITY OF BETA-SITOSTEROL IN RODENT ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemopreventive potential of β-Sitosterol in experimental colon cancer model - an In vitro and In vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemopreventive potential of beta-Sitosterol in experimental colon cancer model--an in vitro and In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Sitosterol Alters the Inflammatory Response in CLP Rat Model of Sepsis by Modulation of NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Rapid purification of gram quantities of β-sitosterol from a commercial phytosterol mixture - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. β-Sitosterol and Gemcitabine Exhibit Synergistic Anti-pancreatic Cancer Activity by Modulating Apoptosis and Inhibiting Epithelial–Mesenchymal Transition by Deactivating Akt/GSK-3β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of β-Sitosterol from Plant Material

Audience: Researchers, scientists, and drug development professionals.

Introduction

β-sitosterol is a ubiquitous phytosterol present in the plant kingdom, structurally similar to cholesterol. It is abundant in various plant parts, including seeds, fruits, leaves, and roots, and is commonly found in foods like rice bran, wheat germ, corn oils, soybeans, and peanuts. Due to its significant biological activities, including cholesterol-lowering, anti-inflammatory, anti-cancer, and immunomodulatory effects, β-sitosterol is a compound of high interest in the pharmaceutical and nutraceutical industries.

Obtaining high-purity β-sitosterol from complex plant matrices is a critical step for research and commercial applications. Plant extracts typically contain a mixture of structurally related phytosterols, such as campesterol and stigmasterol, making purification challenging. This document provides detailed protocols for various methods of extraction and purification of β-sitosterol from plant materials, along with analytical techniques for its quantification and characterization.

Extraction Methodologies

The initial step in isolating β-sitosterol is its extraction from the plant matrix. The choice of method depends on factors like the plant material characteristics, the scale of extraction, and whether the sterols are in free or esterified form.

Solvent Extraction (Maceration & Soxhlet)

Conventional solvent extraction is a widely used and straightforward method for isolating phytosterols.

Protocol 2.1.1: Maceration

-

Preparation : Air-dry the plant material (e.g., leaves, seeds) in the shade and grind it into a fine powder

Application Notes and Protocols for the Quantitative Analysis of β-Sitosterol Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-sitosterol is a prominent phytosterol found in various plant-based materials and is of significant interest in the pharmaceutical and nutraceutical industries due to its potential health benefits, including anti-inflammatory, anticancer, and cholesterol-lowering properties.[1][2] Accurate and precise quantification of β-sitosterol in raw materials and finished products is crucial for quality control, formulation development, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.

This document provides detailed application notes and experimental protocols for the quantitative analysis of β-sitosterol using HPLC with either Ultraviolet (UV) or Evaporative Light Scattering Detection (ELSD).

Experimental Workflow

The general workflow for the quantitative analysis of β-sitosterol via HPLC involves several key stages, from sample and standard preparation to data analysis and interpretation.

Caption: Workflow for β-sitosterol quantification by HPLC.

Quantitative Data Summary

The following tables summarize typical HPLC method validation parameters for the quantification of β-sitosterol, providing a reference for expected performance.

Table 1: HPLC-UV Method Validation Parameters

| Parameter | Reported Values | Reference |

| Linearity Range (µg/mL) | 15 - 90 | [1][2] |

| 1 - 10 | [3] | |

| 10 - 80 | [4][5] | |

| 1 - 5 | [6] | |

| Correlation Coefficient (r²) | > 0.999 | [1][2] |

| 0.997 | [3] | |

| 0.9993 | [4][5] | |

| Limit of Detection (LOD) (µg/mL) | 2.92 - 3.26 | [1][2] |

| 0.012 | [4][5] | |

| 0.118 | [6] | |

| 12.8 | [7] | |

| Limit of Quantification (LOQ) (µg/mL) | 8.84 - 9.89 | [1][2] |

| 0.038 | [4][5] | |

| 0.358 | [6] | |

| 36.62 | [7] | |

| Intraday Precision (%RSD) | < 3.92 | [1] |

| Interday Precision (%RSD) | < 3.92 | [1] |

| Accuracy / Recovery (%) | 99 - 101 | [4] |

Table 2: HPLC-ELSD Method Validation Parameters

| Parameter | Reported Values | Reference |

| Limit of Detection (LOD) (µg/mL) | 2 | [8][9] |

| Limit of Quantification (LOQ) (µg/mL) | 5 | [8][9] |

| Intraday Precision (%RSD) | < 3 | [8][9] |

| Interday Precision (%RSD) | < 3 | [8][9] |

| Accuracy (%) | 97 - 103 | [8][9] |

| Recovery (%) | 95 - 107 | [8][9] |

Experimental Protocols

Protocol 1: Quantitative Analysis of β-sitosterol using HPLC with UV Detection

This protocol is suitable for the quantification of β-sitosterol in supplements and herbal extracts.

1. Materials and Reagents

-

β-sitosterol reference standard

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Chloroform (analytical grade)

-

Water (HPLC grade)

-

0.45 µm membrane filters

2. Chromatographic Conditions

-

HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

-

Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent reversed-phase C18 column.[1]

-

Mobile Phase: A mixture of methanol and acetonitrile is commonly used. A typical starting composition is 90:10 (v/v) methanol:acetonitrile.[1][10] Other reported compositions include acetonitrile and phosphate buffer (95:5 v/v) or acetonitrile and ethanol (85:15 v/v).[3][10][11] The mobile phase should be filtered through a 0.45 µm membrane and degassed prior to use.[1]

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.[11]

3. Preparation of Standard Solutions

-

Stock Solution (e.g., 200 µg/mL): Accurately weigh 10 mg of β-sitosterol reference standard. Dissolve it in a few drops of chloroform and then make up the volume to 50 mL with the mobile phase.[1]

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 15, 30, 45, 60, 75, and 90 µg/mL).[2]

4. Sample Preparation (from Supplement Tablets)

-

Grind the supplement tablets into a fine powder.[1]

-

Accurately weigh a portion of the powder and dissolve it in 1 mL of chloroform.[1]

-

Add the mobile phase and sonicate for 10 minutes to ensure complete dissolution.[1]

-

Dilute the solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.[1]

-

Filter the final solution through a 0.45 µm membrane filter before injection.[1]

5. Analysis

-

Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solutions.

-

Identify the β-sitosterol peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the concentration of β-sitosterol in the sample using the regression equation from the calibration curve.

Protocol 2: Quantitative Analysis of β-sitosterol using HPLC with ELSD

This protocol is particularly useful for samples where β-sitosterol lacks a strong UV chromophore or when analyzing complex matrices.

1. Materials and Reagents

-

β-sitosterol reference standard

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Cholesterol (for internal standard, optional)

-

0.45 µm membrane filters

2. Chromatographic Conditions

-

HPLC System: An HPLC system equipped with an Evaporative Light Scattering Detector (ELSD).

-

Mobile Phase: Methanol:Water (95:5 v/v).[8][9] The mobile phase should be filtered and degassed.

-

Injection Volume: 20 µL.

-

ELSD Settings:

-

Nebulizer Temperature: Optimized for the solvent (e.g., 30-40°C).

-

Evaporator Temperature: Optimized for the solvent (e.g., 50-60°C).

-

Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min.

-

3. Preparation of Standard and Sample Solutions

-

Follow the same procedure as described in Protocol 1 for the preparation of standard and sample solutions, using methanol as the primary solvent.[8] If using an internal standard, add a known concentration of cholesterol to all standard and sample solutions.[8]

4. Analysis

-

Inject the standard solutions to generate a calibration curve. Note that the ELSD response is often non-linear and may require a logarithmic transformation (log[peak area] vs. log[concentration]) for linearization.

-

Inject the sample solutions.

-

Quantify β-sitosterol in the samples by comparing their peak areas (or log-transformed values) to the calibration curve.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. researchgate.net [researchgate.net]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. phcogj.com [phcogj.com]

- 8. researchgate.net [researchgate.net]

- 9. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

Application Note: High-Throughput Identification and Quantification of β-Sitosterol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the identification and quantification of β-sitosterol in various sample matrices using a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. β-sitosterol, a prominent phytosterol, is of significant interest in the pharmaceutical and nutraceutical industries for its potential health benefits. Accurate and precise quantification is crucial for quality control, formulation development, and research purposes. This document outlines a detailed experimental protocol, from sample preparation to data analysis, and presents key performance data in a structured format. Additionally, visual workflows are provided to facilitate a clear understanding of the methodology.

Introduction

β-sitosterol is a naturally occurring sterol found in plants with a structure similar to cholesterol. Its therapeutic potential, including cholesterol-lowering and anti-inflammatory properties, has led to its incorporation into various commercial products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of phytosterols due to its high resolution, sensitivity, and specificity.[1] This method allows for the effective separation of β-sitosterol from other sterols and provides definitive identification based on its mass spectrum. For non-volatile compounds like β-sitosterol, a derivatization step is typically employed to enhance volatility and thermal stability for GC analysis.[2]

Experimental Protocol

This protocol details a common workflow for the analysis of β-sitosterol using GC-MS, including sample preparation with saponification and derivatization.

Sample Preparation

A critical step for accurate quantification is the isolation of β-sitosterol from the sample matrix. Saponification is employed to hydrolyze esterified sterols, followed by extraction of the unsaponifiable matter.[3][4]

Materials:

-

Sample containing β-sitosterol (e.g., plant extract, pharmaceutical formulation, food product)

-

Potassium hydroxide (KOH) solution (2 mol/L in ethanol)

-

Ascorbic acid solution (20%)

-

n-Hexane (HPLC grade)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

Weigh an appropriate amount of the homogenized sample (e.g., 1 gram of oil or powdered solid) into a screw-cap tube.[5]

-

Add 200 µL of 20% ascorbic acid and 500 µL of 10 M KOH solution.[3] For oil samples, saponify with 5 mL of 2 mol/L ethanolic KOH at 85°C for 1 hour.[5]

-

Vortex the mixture for 5 minutes.[3]

-

Incubate in a water bath at 45°C for 30 minutes, then cool to room temperature.[3]

-

Perform a liquid-liquid extraction by adding a known volume of n-hexane (e.g., 5 mL) and vortexing for 10 minutes.[3] For oil samples, after cooling, add 5 mL of saturated NaCl solution and extract twice with 4 mL of n-hexane.[5]

-

Centrifuge if necessary to separate the layers and collect the upper hexane layer.[3]

-

Wash the combined organic extracts with distilled water.[5]

-

Dry the hexane extract over anhydrous Na₂SO₄ and centrifuge.[5]

-

Evaporate the supernatant to dryness under a stream of nitrogen.[5]

-

For derivatization, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS to the dried extract.[3]

-

Incubate at 80°C for 40 minutes to form the trimethylsilyl (TMS) ether derivative of β-sitosterol.[3]

-

The final extract is ready for injection into the GC-MS system.

GC-MS Analysis

The derivatized sample is analyzed using a GC-MS system to separate and detect the β-sitosterol-TMS ether.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 5977B MS)[3]

GC Conditions:

-

Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or similar.[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 0.7 mL/min).[5]

-

Injector Temperature: 250°C.[5]

-

Injection Volume: 1 µL with a split ratio (e.g., 50:1).[5]

-

Oven Temperature Program: Initial temperature of 100°C (hold for 2 minutes), ramp to 290°C at 15°C/min, and hold for 10 minutes.[5]

MS Conditions:

-

Source Temperature: 230°C.[5]

-

Transfer Line Temperature: 250°C.[5]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification and full scan mode (e.g., m/z 50-650) for identification.[6][7]

-

SIM Ions for β-sitosterol-TMS: Monitor characteristic ions such as m/z 486 (molecular ion), 396, and 129.

Quantitative Data Summary

The following tables summarize the key validation parameters for the GC-MS method for β-sitosterol quantification, compiled from various studies.

Table 1: Method Validation Parameters for β-Sitosterol Quantification by GC-MS

| Parameter | Reported Value | Reference |

| Linearity (R²) | > 0.998 | [5] |

| Limit of Detection (LOD) | 0.36 mg/100g (sample) | [5] |

| Limit of Quantification (LOQ) | 1.20 mg/100g (sample); 200 ppb (instrument) | [3][5] |

| Precision (%RSD) | < 3.26% | [5] |

| Accuracy (% Recovery) | 95.0 - 100.3%; 88 - 115% (for oxides) | [5][6] |

Table 2: Example GC-MS System Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm)[5] |

| Injector Temperature | 250 °C[5] |

| Oven Program | 100°C (2 min), then 15°C/min to 290°C (10 min)[5] |

| Carrier Gas | Helium |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI)[1] |

| Acquisition Mode | SIM/Scan |

| Transfer Line Temp. | 250 °C[5] |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical derivatization process.

Caption: Experimental workflow for GC-MS analysis of β-sitosterol.

Caption: Derivatization of β-sitosterol to its TMS ether.

Conclusion